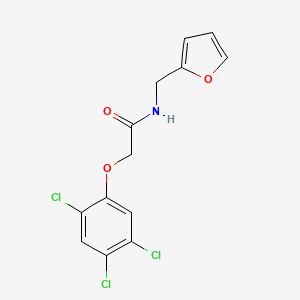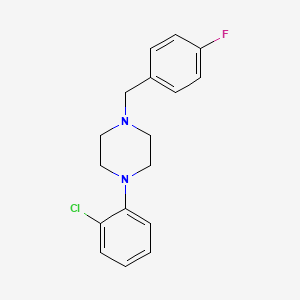
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学研究应用
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine's anti-cancer properties. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for cancer.
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine may have potential as a treatment for viral infections.
作用机制
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
合成方法
The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine as a white solid.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCGNBWXAQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)

![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)


![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)